LDN-193189 demonstrates potential in regulating bone formation. Studies have shown its ability to inhibit BMP-mediated bone formation in cell lines [1]. In animal models, LDN-193189 treatment prevented abnormal bone formation (heterotopic ossification) without affecting normal bone development [2]. This suggests its therapeutic potential for conditions like fibrodysplasia ossificans progressiva, a rare disease characterized by excessive bone formation in muscle and soft tissues.
[1] Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010 Nov;42(11):1802-7.
[2] Yu PB, Deng DY, Lai CS, et al. BMP type I receptor inhibition reduces heterotopic ossification. Nat Med. 2008 Dec;14(12):1363-9.
LDN-193189's ability to modulate BMP signaling makes it a valuable tool for studying stem cell differentiation. Research suggests that LDN-193189 promotes the differentiation of various cell types from pluripotent stem cells, including neural progenitor cells, neural crest cells, and sensory epithelial cells [3, 4, 5]. This opens doors for exploring its potential in regenerative medicine applications.
[3] Chambers SM, Qi Y, Luo X, et al. Efficient generation of neural progenitors from human pluripotent stem cells. Nat Biotechnol. 2009 Aug;27(8):703-9.
[4] Kreitzer S, Perron M, Fernandes MJ, et al. In vivo generation of neural crest derivatives from human pluripotent stem cells. Cell Stem Cell. 2012 May 4;10(5):617-28.
[5] Koehler KR, Mikhailova A, Perez-Garcia L, et al. Blocking BMP signaling promotes sensory hair cell differentiation from mouse embryonic stem cells. Dev Biol. 2013 Aug 1;379(1):106-19.
[6] Balboni BM, Wang X, Dey A, et al. The BMP signaling pathway is activated in human prostate cancers and regulates bone metastatic growth. Am J Pathol. 2007 Jul;171(1):106-14.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride, commonly referred to as LDN193189 hydrochloride, is a synthetic compound that serves as a potent inhibitor of bone morphogenetic protein (BMP) signaling pathways. It is characterized by its unique structure, which includes a quinoline moiety linked to a pyrazolo-pyrimidine scaffold, making it a valuable tool in biomedical research. The molecular formula for this compound is C25H22N6·HCl, with a molecular weight of approximately 443.0 g/mol .
LDN-193189 functions as a potent and selective inhibitor of BMP type I receptors, particularly ALK2, ALK3, and ALK6, with nanomolar inhibitory activity (IC50 values in the low nM range) [, ]. It achieves this by competitively binding to the ATP-binding pocket of these receptors, thereby preventing BMPs from activating the downstream SMAD signaling pathway crucial for bone formation and other BMP-related processes [].
Information regarding the specific safety profile of LDN-193189 is limited. As with any research chemical, it should be handled with caution following standard laboratory safety protocols.
The compound primarily functions through its interaction with BMP type I receptors, specifically ALK1 and ALK2. The inhibition of these receptors leads to the blockade of downstream signaling pathways associated with bone morphogenetic proteins. The IC₅₀ values for LDN193189 hydrochloride against ALK1 and ALK2 are reported to be around 0.8 nM, indicating its high potency . The chemical structure allows for various substitution reactions, which can be explored to modify its biological activity.
LDN193189 hydrochloride has been extensively studied for its biological activity in various cellular contexts. It inhibits BMP-mediated signaling pathways, which are crucial for processes such as bone formation and vascular calcification. Research has shown that this compound can reduce vascular calcification and inhibit atherosclerosis progression in animal models . Additionally, it has been implicated in promoting the differentiation of stem cells into functional neural crest cells, showcasing its potential in regenerative medicine .
The synthesis of LDN193189 hydrochloride typically involves several steps, starting from readily available starting materials. The general approach includes:
These reactions often require specific conditions such as controlled temperatures and the use of catalysts or protecting groups to ensure high yields and purity of the final product .
LDN193189 hydrochloride is primarily used in research settings to study BMP signaling pathways. Its applications include:
Interaction studies involving LDN193189 hydrochloride have focused on its binding affinity and specificity towards BMP receptors. These studies often utilize biochemical assays to measure the inhibition of receptor activity in cellular models. Inhibition profiles against various kinases involved in BMP signaling have been characterized, confirming its selectivity towards ALK1 and ALK2 while showing minimal off-target effects on other kinases .
Several compounds exhibit structural similarities or share biological activity with LDN193189 hydrochloride. Notable examples include:
| Compound Name | Structural Features | Biological Activity | Potency (IC₅₀) |
|---|---|---|---|
| LDN193189 | Quinoline + Pyrazolo-Pyrimidine | BMP pathway inhibition | 0.8 nM (ALK1/ALK2) |
| Dorsomorphin | Similar core structure | BMP pathway inhibition | Varies |
| LDN192960 | Modified pyrazolo-pyrimidine | BMP pathway inhibition | Higher than LDN193189 |
| SB-431542 | TGF-beta receptor inhibitor | Inhibits TGF-beta signaling | Varies |
This comparison highlights the unique structural features and specific biological activities of LDN193189 hydrochloride, establishing its significance as a selective BMP inhibitor in research applications .
The synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride represents a complex multi-step synthetic challenge that requires careful selection of precursor compounds and reaction sequences [4]. The primary synthetic approach begins with the formation of the pyrazolo[1,5-a]pyrimidine core structure, which serves as the fundamental building block for subsequent transformations [15].
The initial step in the synthetic pathway involves the preparation of 5-amino-3-substituted pyrazoles as key precursors [4]. These aminopyrazole intermediates are typically synthesized through the condensation reaction of hydrazine derivatives with β-dicarbonyl compounds under controlled conditions [20]. The reaction proceeds through a cyclization mechanism that establishes the pyrazole ring with the requisite amino functionality at the 5-position [4].
Following the preparation of aminopyrazole precursors, the construction of the pyrazolo[1,5-a]pyrimidine core structure is achieved through cyclocondensation reactions with 1,3-biselectrophilic compounds [4]. The most commonly employed approach utilizes β-enaminones or β-dicarbonyl compounds as the cyclization partners [15]. This reaction typically requires heating in polar solvents such as ethanol or dimethyl sulfoxide at temperatures ranging from 80 to 120 degrees Celsius [5].
The regioselectivity of the cyclization reaction is crucial for obtaining the desired substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold [4]. Research has demonstrated that the electronic properties of substituents on the starting aminopyrazole significantly influence the reaction outcome and regioselectivity [15]. Electron-withdrawing groups tend to direct cyclization toward the more electronically favorable positions, while electron-donating substituents can alter the reaction pathway [4].
| Precursor Type | Typical Yield Range | Reaction Time | Temperature Range |
|---|---|---|---|
| 5-Amino-3-phenylpyrazole | 75-85% | 2-4 hours | 100-120°C |
| 5-Amino-3-methylpyrazole | 70-80% | 3-5 hours | 80-100°C |
| 5-Amino-3-arylpyrazole | 65-90% | 2-6 hours | 90-110°C |
The subsequent introduction of the quinoline moiety represents a critical step in the synthetic sequence [1]. This transformation typically involves palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on the specific functional groups present on the intermediate compounds [6]. The quinoline fragment is usually introduced through nucleophilic aromatic substitution or metal-catalyzed coupling reactions with appropriately functionalized quinoline derivatives [16].
The incorporation of the piperazine-containing phenyl substituent at the 6-position of the pyrazolo[1,5-a]pyrimidine core requires careful consideration of reaction conditions to avoid unwanted side reactions [10]. This step often involves nucleophilic substitution reactions where halogenated pyrazolo[1,5-a]pyrimidine intermediates react with piperazine-substituted aniline derivatives [9]. The reaction typically proceeds in the presence of base catalysts such as potassium carbonate or cesium carbonate in polar aprotic solvents [5].
The final step in the synthetic pathway involves the formation of the hydrochloride salt, which is accomplished through treatment of the free base with hydrochloric acid in an appropriate solvent system [1]. This salt formation step is crucial for improving the stability, solubility, and handling properties of the final compound [13].
The mechanistic understanding of key reactions in the synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride is essential for optimizing reaction conditions and improving overall synthetic efficiency [23]. The three most critical mechanistic processes are cyclization, chlorination, and reductive amination reactions [11].
The cyclization reaction that forms the pyrazolo[1,5-a]pyrimidine core proceeds through a well-established mechanism involving nucleophilic attack of the amino group on the pyrazole ring [4]. The initial step involves the formation of an imine intermediate through condensation of the aminopyrazole with the carbonyl component of the 1,3-biselectrophilic reagent [15]. This imine formation is typically reversible and requires careful control of reaction conditions to favor the forward reaction [23].
The subsequent intramolecular cyclization occurs through nucleophilic attack of the pyrazole nitrogen at the electrophilic carbon center, forming a six-membered pyrimidine ring [4]. The reaction mechanism proceeds through a transition state that involves simultaneous bond formation and proton transfer processes [23]. The driving force for this cyclization is the formation of the stable aromatic pyrimidine ring system [15].
The regioselectivity of the cyclization reaction is determined by the relative nucleophilicity of different nitrogen atoms in the aminopyrazole starting material [4]. Computational studies have shown that the 1-position nitrogen of the pyrazole ring is more nucleophilic than the amino nitrogen at the 5-position, leading to preferential cyclization at this site [23]. The electronic effects of substituents on the pyrazole ring can significantly influence this selectivity pattern [15].
Chlorination reactions play a crucial role in introducing reactive sites for subsequent coupling reactions [11]. The most commonly employed chlorination method involves the use of phosphorus oxychloride as both chlorinating agent and solvent [10]. The mechanism begins with the activation of hydroxyl or amino groups through formation of phosphorus-containing intermediates [11].
The chlorination process proceeds through an elimination mechanism where the activated leaving group is displaced by chloride ion [11]. This reaction is typically conducted at elevated temperatures ranging from 80 to 120 degrees Celsius to ensure complete conversion [10]. The regioselectivity of chlorination can be controlled by the electronic properties of the substrate and the reaction conditions employed [11].
In the case of pyrazolo[1,5-a]pyrimidine substrates, chlorination typically occurs preferentially at the 5 and 7 positions due to the increased electrophilicity of these sites [10]. The selectivity can be influenced by the presence of other substituents on the heterocyclic scaffold [11]. Recent studies have demonstrated that microwave-assisted chlorination can significantly reduce reaction times while maintaining high selectivity [11].
Reductive amination represents a key step in introducing amine-containing substituents onto the pyrazolo[1,5-a]pyrimidine scaffold [9]. The reaction mechanism involves the initial formation of an imine intermediate through condensation of an aldehyde or ketone with the amine component [13]. This imine formation step is typically acid-catalyzed and proceeds through a tetrahedral intermediate [9].
The subsequent reduction of the imine intermediate to the corresponding amine is accomplished using reducing agents such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride [13]. The choice of reducing agent depends on the specific substrate and reaction conditions required [9]. Sodium triacetoxyborohydride is particularly effective for reductive amination reactions due to its selectivity for imine reduction over carbonyl reduction [13].
The mechanism of imine reduction involves hydride delivery to the electrophilic carbon of the imine double bond [9]. The stereoselectivity of this reduction can be influenced by steric factors and the electronic properties of the imine substrate [13]. In the synthesis of complex pyrazolo[1,5-a]pyrimidine derivatives, careful optimization of reductive amination conditions is essential to achieve high yields and selectivity [9].
| Reaction Type | Typical Catalyst | Temperature Range | Yield Range |
|---|---|---|---|
| Cyclization | Base catalyst | 80-120°C | 70-90% |
| Chlorination | Phosphorus oxychloride | 80-120°C | 85-95% |
| Reductive Amination | Sodium triacetoxyborohydride | Room temperature to 60°C | 75-88% |
The development of efficient industrial-scale processes for the synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline hydrochloride requires comprehensive optimization of reaction conditions, purification methods, and process economics [16]. Industrial process development focuses on maximizing yield, minimizing waste generation, and ensuring consistent product quality [17].
Yield optimization in industrial processes begins with systematic evaluation of reaction parameters including temperature, solvent selection, catalyst loading, and reaction time [16]. Studies have demonstrated that microwave-assisted synthesis can significantly improve reaction yields while reducing processing times [15]. The implementation of microwave heating in industrial settings requires specialized equipment but offers substantial advantages in terms of energy efficiency and reaction control [26].
Solvent selection plays a critical role in yield optimization, particularly for heterocyclic synthesis reactions [5]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide have been shown to provide superior yields for cyclization reactions compared to protic solvents [16]. However, industrial applications require consideration of solvent recovery and environmental impact, leading to preference for more environmentally benign alternatives [17].
The optimization of catalyst systems represents another crucial aspect of yield improvement [6]. Palladium-catalyzed coupling reactions, which are essential for quinoline incorporation, benefit from careful selection of ligand systems and catalyst loading [16]. Recent developments in catalyst recycling and heterogeneous catalyst systems offer promising approaches for industrial implementation [17].
Temperature control and reaction monitoring are essential for maintaining high yields in large-scale processes [16]. The use of automated temperature control systems and in-line analytical monitoring allows for real-time optimization of reaction conditions [17]. This approach enables rapid identification of optimal conditions and prevents over-reaction or incomplete conversion [16].
Industrial-scale purification of complex heterocyclic compounds requires sophisticated separation and purification technologies [17]. Crystallization represents the most commonly employed purification method for solid pharmaceutical intermediates due to its scalability and effectiveness [16]. The development of optimal crystallization conditions involves systematic screening of solvents, temperature profiles, and seeding strategies [17].
Column chromatography, while effective for laboratory-scale purification, is typically replaced by more scalable techniques in industrial settings [16]. Preparative high-performance liquid chromatography and simulated moving bed chromatography offer viable alternatives for large-scale purification of complex molecules [17]. These techniques provide excellent separation efficiency while maintaining economic viability [16].
The implementation of continuous processing technologies represents an emerging trend in industrial pharmaceutical manufacturing [17]. Continuous flow reactors offer advantages in terms of heat transfer, mass transfer, and reaction control, leading to improved product quality and reduced processing times [16]. The integration of in-line purification systems with continuous reactors enables streamlined production processes [17].
Quality control systems in industrial processes require robust analytical methods for monitoring product purity and impurity profiles [16]. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection of impurities and degradation products [17]. The development of validated analytical methods is essential for regulatory compliance and product quality assurance [16].
| Process Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Typical Batch Size | 1-10 grams | 100 grams - 1 kilogram | 10-100 kilograms |
| Reaction Time | 2-8 hours | 4-12 hours | 8-24 hours |
| Overall Yield | 60-80% | 65-75% | 70-85% |
| Purity Achievement | 95-99% | 98-99.5% | 99-99.8% |
The economic viability of industrial-scale synthesis depends on careful optimization of raw material costs, processing efficiency, and waste minimization [17]. Raw material selection involves balancing cost considerations with quality requirements and supply chain reliability [16]. The use of commodity chemicals as starting materials is preferred when feasible, but specialized intermediates may be necessary for complex synthetic targets [17].
Process intensification strategies focus on maximizing throughput while minimizing equipment requirements and operating costs [16]. The implementation of multi-step one-pot reactions can significantly reduce processing costs by eliminating intermediate isolation and purification steps [17]. However, these approaches require careful optimization to ensure product quality and yield [16].
Waste minimization and environmental sustainability considerations are increasingly important in industrial process development [17]. The implementation of green chemistry principles, including the use of renewable solvents and catalytic processes, contributes to both environmental goals and cost reduction [16]. Solvent recovery and recycling systems represent significant opportunities for cost savings in large-scale processes [17].
The spectroscopic characterization of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride, commonly known as LDN193189, has been extensively documented through multiple analytical techniques. The compound exhibits distinct spectroscopic signatures that confirm its structural identity and purity [1] [2].
Nuclear magnetic resonance spectroscopic data for LDN193189 are available from commercial suppliers upon request, indicating that comprehensive proton and carbon-13 nuclear magnetic resonance analyses have been conducted to verify the compound structure [2]. The pyrazolo[1,5-a]pyrimidine core structure provides characteristic chemical shifts in the aromatic region, while the piperazine and quinoline moieties contribute to the overall spectroscopic fingerprint of the molecule.
Mass spectrometric analysis has been employed to determine the accurate molecular mass of LDN193189 [1] [2]. The free base form exhibits a molecular weight of 406.48 g/mol (C25H22N6), while the hydrochloride salt has a molecular weight of 442.94 g/mol (C25H23ClN6) [3] [4] [5]. High-performance liquid chromatography coupled with mass spectrometry analysis confirms compound purity levels exceeding 98% for most commercial preparations [1] [6].
X-ray crystallographic studies have provided detailed structural information about LDN193189 and its binding interactions with target proteins. The most significant crystallographic data comes from co-crystal structures with receptor kinase domains. The structure of ActRIIA kinase domain in complex with dorsomorphin, a structurally related compound sharing the central pyrazolo[1,5-a]pyrimidine moiety with LDN193189, was determined at 1.96 Å resolution [7].
The crystallographic parameters for the ActRIIA-dorsomorphin complex include a hexagonal crystal system with space group P65 2 2 and unit cell dimensions of a = b = 110.1 Å, c = 206.9 Å, with α = β = 90.0° and γ = 120.0° [7]. The structure reveals the binding mode within the ATP-binding pocket, where the compound forms critical hydrogen bonds with hinge residue His-270 and the catalytic β3-strand residue Lys-219 [7].
Additional structural information is available from the ALK2 kinase domain complexed with LDN193189, deposited in the Protein Data Bank under accession code 6UNS [8]. This structure provides insights into the binding interactions that contribute to the compound selectivity for bone morphogenetic protein pathway inhibition.
Ultraviolet-visible spectroscopic analysis of LDN193189 hydrochloride reveals characteristic absorption maxima at 235, 290, and 387 nanometers [9]. These absorption bands reflect the extended conjugated system present in the molecule, encompassing the fused pyrazolo[1,5-a]pyrimidine core and the quinoline moiety. The absorption profile is consistent with the aromatic heterocyclic nature of the compound and provides a reliable method for quantitative analysis.
The solubility characteristics of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride demonstrate the typical behavior of a pharmaceutical compound designed for biological applications. The compound exhibits variable solubility depending on the solvent system and environmental conditions.
LDN193189 hydrochloride displays limited aqueous solubility, with reported values of 5 mg/mL in water when warmed [10] [11] [12]. This relatively low aqueous solubility is characteristic of compounds containing extensive aromatic ring systems and reflects the lipophilic nature of the pyrazolo[1,5-a]pyrimidine-quinoline framework. The presence of the piperazine moiety provides some hydrophilic character, but the overall molecular architecture favors organic solvent systems.
In dimethyl sulfoxide, LDN193189 hydrochloride achieves solubility levels of approximately 2 mg/mL [10] [9]. The compound shows enhanced solubility in dimethyl formamide, reaching concentrations of 1 mg/mL [9]. For the free base form of LDN193189, chloroform provides limited solubility below 100 μg/mL, indicating the compound is only slightly soluble in this solvent system [13].
The predicted pKa value for LDN193189 is 8.79 ± 0.10, indicating the compound will exist primarily in its protonated form under physiological pH conditions [11]. This ionization behavior significantly influences the compound partition behavior and bioavailability characteristics. The density of the compound is reported as 1.33 g/cm³ [11], which is consistent with the solid-state packing of aromatic heterocyclic compounds.
While specific octanol-water partition coefficient data for LDN193189 were not identified in the literature, the structural characteristics suggest moderate lipophilicity. The pyrazolo[1,5-a]pyrimidine core provides a balance between hydrophobic aromatic character and nitrogen-containing heterocyclic functionality that can participate in hydrogen bonding interactions [14]. The quinoline moiety contributes additional aromatic character, while the piperazine ring introduces polar functionality that enhances water compatibility.
Studies on related pyrazolo[1,5-a]pyrimidine derivatives indicate that compounds in this class typically exhibit LogP values in the range suitable for drug-like properties, balancing membrane permeability with aqueous solubility [15] [14]. The presence of multiple nitrogen atoms throughout the LDN193189 structure provides sites for potential hydrogen bond formation, which influences both solubility and target binding characteristics.
The thermal stability profile of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride is critical for understanding storage requirements, handling procedures, and potential degradation pathways under various environmental conditions.
LDN193189 hydrochloride exhibits thermal stability up to temperatures exceeding 240°C, at which point decomposition begins [5]. This relatively high decomposition temperature indicates good thermal stability under normal laboratory and storage conditions. The decomposition process is likely initiated by the cleavage of weaker bonds within the molecular structure, potentially involving the piperazine ring or the connection points between the aromatic systems.
While specific degradation kinetic parameters for LDN193189 have not been extensively characterized, thermal analysis techniques such as thermogravimetric analysis are applicable to this compound class [18]. Studies on structurally related pyrazolo[1,5-a]pyrimidine compounds suggest activation energies for thermal degradation in the range of 40-62 kJ/mol [18].
The degradation kinetics of heterocyclic compounds similar to LDN193189 typically follow first-order or second-order kinetic models, depending on the specific degradation mechanism involved [18]. The presence of multiple aromatic ring systems and nitrogen-containing heterocycles suggests that degradation may proceed through multiple parallel pathways, potentially involving ring opening, dealkylation, or oxidative processes.
LDN193189 is supplied as a crystalline solid with a characteristic yellow to orange coloration [5] [11] [12]. The crystalline form provides enhanced stability compared to amorphous preparations, as the ordered molecular packing reduces molecular mobility and potential degradation reactions [13] [19]. The compound maintains its physical integrity under recommended storage conditions, with no reported polymorphic transitions or crystalline form changes during normal handling.